

Which Enzymes and Transporters Should Our Lorlatinib DDI Assay Cover?

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Compound Focus: Lorlatinib acetate

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Lorlatinib has a complex interaction profile. The table below summarizes the key enzymes and transporters based on clinical DDI studies, which should be the primary focus of your screening assays [1] [2].

Table 1: Key Drug-Metabolizing Enzymes and Transporters Affected by Lorlatinib

Enzyme/Transporter	Effect of Lorlatinib	Clinical Change (vs. probe alone)	Clinical Recommendation
CYP3A4/5	Moderate Inducer [1] [2]	Not quantified in this study, but known to be induced [3]	Avoid co-administration with strong CYP3A inducers. Dose adjustment may be needed for sensitive CYP3A substrates [4].
P-glycoprotein (P-gp)	Moderate Inducer [1] [2]	↓67% AUC _∞ , ↓63% C _{max} (Fexofenadine) [1] [2]	Avoid P-gp substrates with a narrow therapeutic window [1] [2].
CYP2C9	Weak Inducer [1] [2]	↓43% AUC _∞ , ↓15% C _{max} (Tolbutamide) [1] [2]	No dose modifications typically needed [1] [2].

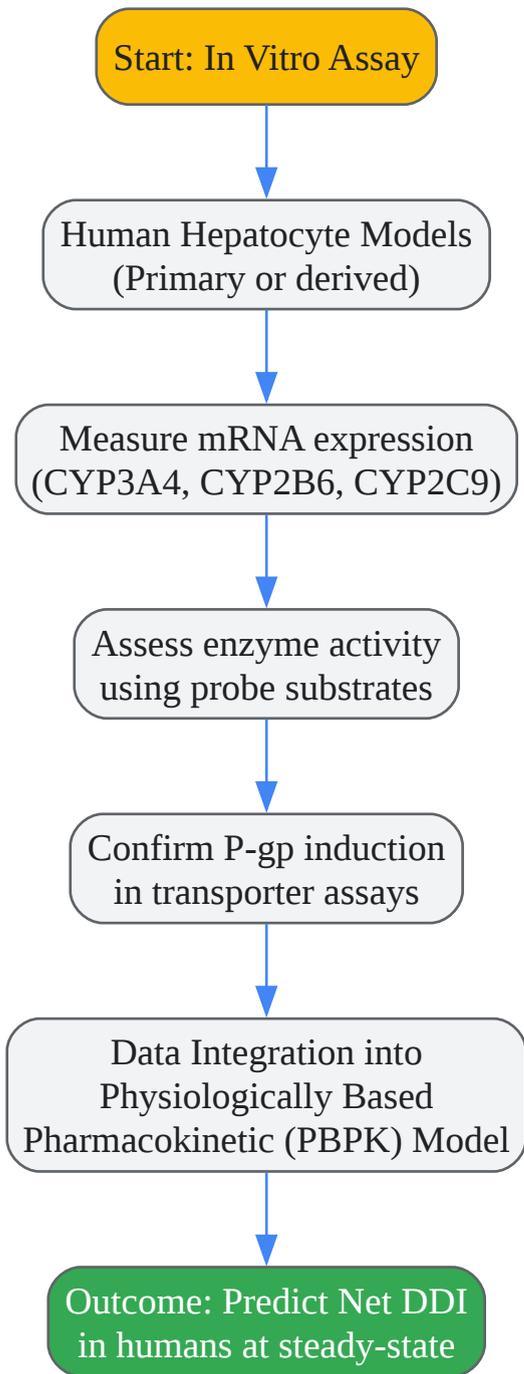
Enzyme/Transporter	Effect of Lorlatinib	Clinical Change (vs. probe alone)	Clinical Recommendation
UGT1A	Weak Inducer [1] [2]	↓45% AUC _∞ , ↓28% C _{max} (Acetaminophen) [1] [2]	No dose modifications typically needed [1] [2].
CYP2B6	Weak Inducer [1] [2]	↓25% AUC _∞ , ↓27% C _{max} (Bupropion) [1] [2]	No dose modifications typically needed [1] [2].

This interaction profile stems from Lorlatinib's action as a pregnane X receptor (PXR) activator, which triggers the upregulation of these drug-metabolizing enzymes and transporters [2].

How Can We Model Lorlatinib's Complex Induction in Vitro?

A significant challenge is that Lorlatinib exhibits **time-dependent inhibition and induction of CYP3A4/5** simultaneously. Its net effect as a moderate inducer is only observed after multiple doses, as the inducing effect overcomes the initial inhibitory effect [2].

The following workflow is recommended for a comprehensive *in vitro* to *in vivo* extrapolation:



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Key Experimental Considerations:

- **Cell Model:** Use human cryopreserved hepatocytes, as they retain full transcriptional machinery and are the gold standard for evaluating enzyme induction [2].
- **Probe Substrates:** Validate your assay using established probe substrates:
 - **CYP3A4/5:** Midazolam [2]

- **CYP2B6:** Bupropion [1] [2]
- **CYP2C9:** Tolbutamide [1] [2]
- **P-gp:** Fexofenadine [1] [2]
- **UGT:** Acetaminophen [1] [2]
- **Data Interpretation:** Account for Lorlatinib's autoinduction. Your model should reflect that the net inducing effect is clearest after steady-state is achieved (e.g., after 15 days of daily dosing in clinical studies) [1] [2].

What Are Critical Pitfalls in Lorlatinib DDI Assays and How to Avoid Them?

Table 2: Common Assay Pitfalls and Troubleshooting Guide

Pitfall	Risk/Consequence	Recommended Solution
Ignoring Time-Dependent Kinetics	Underestimating the net induction effect by measuring only after short-term exposure.	Treat cell models or <i>in vivo</i> systems for multiple days (e.g., 2-3 days <i>in vitro</i> / 15 days <i>in vivo</i>) to capture steady-state induction [1] [2].
Over-relying on Single-Timepoint Data	Misclassifying Lorlatinib as an inhibitor instead of an inducer.	Conduct time-course experiments to observe the shift from initial inhibition to sustained induction [2].
Using Inappropriate Probe Substrates	Data cannot be correlated with known clinical DDI studies, reducing predictive power.	Use the clinically validated probe substrates listed in the section above to benchmark your assay [1] [2].
Neglecting P-gp Transporter Assays	Missing key interactions with important co-medications (e.g., some DOACs).	Ensure P-gp induction is part of the core screening panel, given its classification as a moderate inducer [1] [2].

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